2-(2-Bromoethyl)-1,3,5-trifluorobenzene
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Overview
Description
2-(2-Bromoethyl)-1,3,5-trifluorobenzene is an organic compound that belongs to the class of haloalkanes and trifluorobenzenes It is characterized by the presence of a bromoethyl group attached to a trifluorobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-1,3,5-trifluorobenzene typically involves the bromination of 1,3,5-trifluorobenzene followed by the introduction of the bromoethyl group. One common method is the reaction of 1,3,5-trifluorobenzene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This reaction introduces a bromine atom to the benzene ring. Subsequently, the bromoethyl group can be introduced through a nucleophilic substitution reaction using 2-bromoethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve techniques such as distillation and recrystallization to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethyl)-1,3,5-trifluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions to achieve substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to introduce oxygen-containing functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an ethylamine derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative .
Scientific Research Applications
2-(2-Bromoethyl)-1,3,5-trifluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Medicinal Chemistry: Researchers investigate its potential as a precursor for bioactive compounds with therapeutic properties.
Chemical Biology: It is utilized in the study of biological systems, particularly in the development of probes and imaging agents.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethyl)-1,3,5-trifluorobenzene involves its interaction with various molecular targets. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The trifluorobenzene ring can also influence the compound’s reactivity and binding affinity through electronic effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromoethyl)benzene: Lacks the trifluoromethyl groups, resulting in different electronic properties and reactivity.
1,3,5-Trifluorobenzene: Does not have the bromoethyl group, limiting its use in nucleophilic substitution reactions.
2-Bromoethylamine: Contains an amine group instead of a trifluorobenzene ring, leading to different applications and reactivity.
Uniqueness
2-(2-Bromoethyl)-1,3,5-trifluorobenzene is unique due to the combination of the bromoethyl group and the trifluorobenzene ring. This combination imparts distinct electronic properties and reactivity, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
2-(2-bromoethyl)-1,3,5-trifluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3/c9-2-1-6-7(11)3-5(10)4-8(6)12/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIWXQWYAVIRCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CCBr)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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